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molecular formula C14H26N2O6 B1322794 3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

3-((Tert-butoxycarbonyl)amino)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Cat. No. B1322794
M. Wt: 318.37 g/mol
InChI Key: PEFPWDFBUBZOCE-UHFFFAOYSA-N
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Patent
US07759519B2

Procedure details

Aqueous 2N sodium hydroxide (2.48 mL, 4.96 mmol) was added to a stirring solution of the methyl ester 13 (0.41 g, 1.24 mmol) in THF (7.5 mL) and the mixture was stirred at rt. for 24 h. Water (15 mL) was added and the solution was acidified with 5% aqueous citric acid. The mixture was extracted with CHCl3 (3×25 mL) and the combined organic extracts were washed with brine (30 mL), dried (Na2SO4), and evaporated in vacuo to leave the acid 14 as a viscous, colourless oil (280 mg).
Quantity
2.48 mL
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5](=[O:25])[CH:6]([CH2:16][NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:7][NH:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].O.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1>[C:21]([O:20][C:18]([NH:17][CH2:16][CH:6]([CH2:7][NH:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[C:5]([OH:25])=[O:4])=[O:19])([CH3:23])([CH3:24])[CH3:22] |f:0.1|

Inputs

Step One
Name
Quantity
2.48 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.41 g
Type
reactant
Smiles
COC(C(CNC(=O)OC(C)(C)C)CNC(=O)OC(C)(C)C)=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCl3 (3×25 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC(C(=O)O)CNC(=O)OC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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